molecular formula C28H21BrClN5O B11027378 4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one

4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11027378
M. Wt: 558.9 g/mol
InChI Key: KNIRUAFVPPIFHP-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro-phenylquinazoline moiety, and a tetrahydroquinazolinone core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups are introduced via nucleophilic aromatic substitution reactions, often using halogenated benzene derivatives.

    Bromination and Chlorination: The bromophenyl and chloro-phenyl groups are incorporated through halogenation reactions, using bromine and chlorine sources respectively.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydroquinazolinone core, typically under reflux conditions with suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazolinone core, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, 4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are involved in cell signaling pathways. By binding to these enzymes, the compound can modulate cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-quinazolin-5(1H)-one: Lacks the tetrahydro component, which may affect its biological activity.

    4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-thione: Contains a thione group instead of a ketone, potentially altering its reactivity and interactions.

Uniqueness

The uniqueness of 4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one lies in its specific combination of functional groups and its tetrahydroquinazolinone core. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H21BrClN5O

Molecular Weight

558.9 g/mol

IUPAC Name

4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydro-1H-quinazolin-5-one

InChI

InChI=1S/C28H21BrClN5O/c29-18-9-4-8-17(14-18)26-24-22(10-5-11-23(24)36)32-28(34-26)35-27-31-21-13-12-19(30)15-20(21)25(33-27)16-6-2-1-3-7-16/h1-4,6-9,12-15,26H,5,10-11H2,(H2,31,32,33,34,35)

InChI Key

KNIRUAFVPPIFHP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N=C(N2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)Br)C(=O)C1

Origin of Product

United States

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